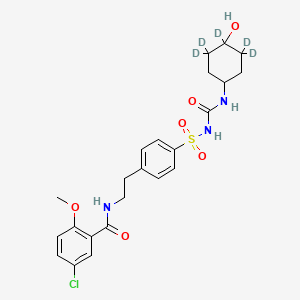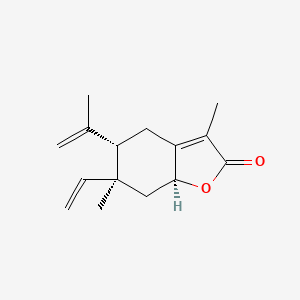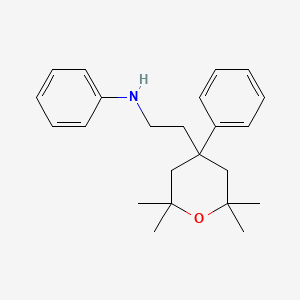
Icmt-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-7, also known as compound 74, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This compound has an IC50 value of 0.015 µM and is known for its ability to induce the cytoplasmic accumulation of ICMT in HCT-116 cells in a dose-dependent manner. It also suppresses the proliferation of various cancer cell lines harboring K-Ras and N-Ras mutations .
Métodos De Preparación
The synthesis of Icmt-IN-7 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods are not extensively documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity .
Análisis De Reacciones Químicas
Icmt-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its solubility and bioavailability.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can introduce new functional groups to the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Icmt-IN-7 has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of ICMT and its effects on protein prenylation.
Biology: Helps in understanding the role of ICMT in cellular processes, particularly in cancer cell proliferation.
Medicine: Investigated for its potential as a therapeutic agent in treating cancers with K-Ras and N-Ras mutations.
Mecanismo De Acción
Icmt-IN-7 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the post-translational modification of several oncogenic proteins, including Ras. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Icmt-IN-7 is compared with other ICMT inhibitors such as cysmethynil and UCM-1336. While cysmethynil is known for its inhibitory activity, it suffers from poor water solubility, making it less practical for clinical use. UCM-1336, on the other hand, has shown effectiveness against glioblastoma cells without causing toxicity in mice . This compound stands out due to its high potency and ability to induce cytoplasmic accumulation of ICMT, making it a valuable tool in cancer research.
Similar compounds include:
- Cysmethynil
- UCM-1336
- Other indole-based ICMT inhibitors
These compounds share similar mechanisms of action but differ in their solubility, potency, and clinical applicability .
Propiedades
Fórmula molecular |
C23H31NO |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N-[2-(2,2,6,6-tetramethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C23H31NO/c1-21(2)17-23(18-22(3,4)25-21,19-11-7-5-8-12-19)15-16-24-20-13-9-6-10-14-20/h5-14,24H,15-18H2,1-4H3 |
Clave InChI |
ZLFMQBZRZIATAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(O1)(C)C)(CCNC2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


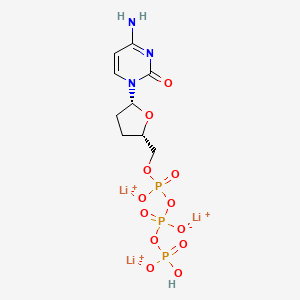
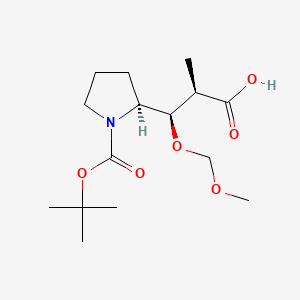
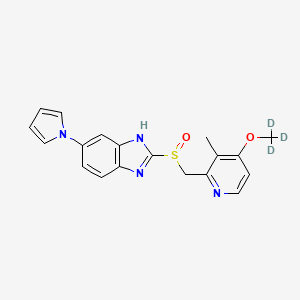
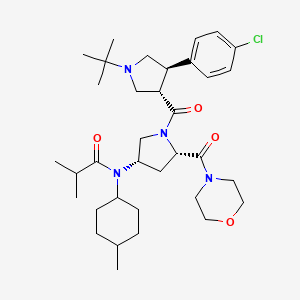
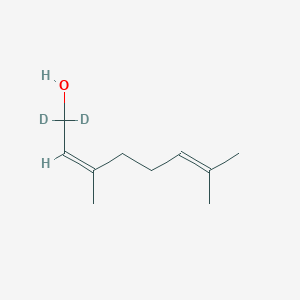
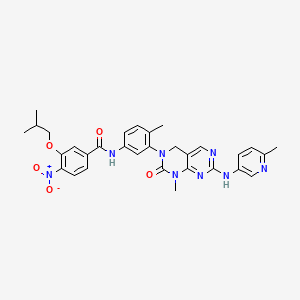
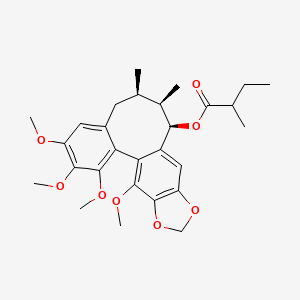
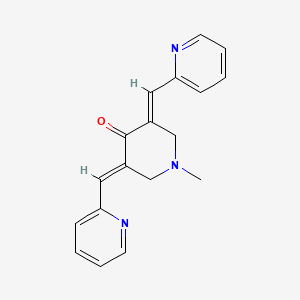
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
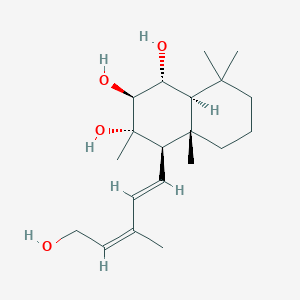
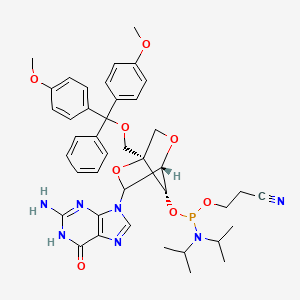
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
